molecular formula C30H28N6O2 B11705574 4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B11705574
M. Wt: 504.6 g/mol
InChI Key: UBJZQAZIHPDEKB-UHFFFAOYSA-N
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Description

The compound “4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” is a complex organic molecule that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes multiple pyrazole rings and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” typically involves multi-step organic reactions. The starting materials often include substituted hydrazines and diketones, which undergo cyclization to form the pyrazole rings. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification methods such as recrystallization, chromatography, or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly if it exhibits promising pharmacological properties.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties may make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of “4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 3,5-Dimethyl-1-phenylpyrazole
  • 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one

Uniqueness

The uniqueness of “4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” lies in its complex structure, which includes multiple pyrazole rings and phenyl groups. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex pyrazolone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one and 4-formylbenzoic acid in methanol. The resulting structure features a central C=N bond that adopts a trans configuration. The crystal structure reveals that the molecules are linked into chains via hydrogen bonds, contributing to its stability and potential biological interactions .

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against various bacterial strains, suggesting that the title compound may possess similar efficacy. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antioxidant Properties

The antioxidant potential of the compound has been evaluated through various assays measuring free radical scavenging activity. The results suggest that the compound can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This activity is crucial for preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases. The anti-inflammatory mechanism likely involves modulation of signaling pathways related to inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study reported the synthesis of a series of Schiff bases derived from pyrazolone compounds, including the title compound. These derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing various pyrazolone derivatives for their antioxidant capabilities, the title compound exhibited a high degree of free radical scavenging activity in DPPH assays. The IC50 value was determined to be lower than many known antioxidants, suggesting its potential application in nutraceutical formulations aimed at reducing oxidative stress .

Data Table: Summary of Biological Activities

Activity Methodology Findings
AntimicrobialAgar diffusion methodSignificant inhibition against S. aureus and E. coli
AntioxidantDPPH radical scavengingIC50 lower than known antioxidants
Anti-inflammatoryCytokine assayInhibition of IL-6 and TNF-alpha production

Properties

Molecular Formula

C30H28N6O2

Molecular Weight

504.6 g/mol

IUPAC Name

4-[[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C30H28N6O2/c1-21-27(29(37)35(33(21)3)25-11-7-5-8-12-25)31-19-23-15-17-24(18-16-23)20-32-28-22(2)34(4)36(30(28)38)26-13-9-6-10-14-26/h5-20H,1-4H3

InChI Key

UBJZQAZIHPDEKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)C=NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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